molecular formula C10H12BrNO2 B3059165 2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide CAS No. 948551-23-3

2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide

Cat. No.: B3059165
CAS No.: 948551-23-3
M. Wt: 258.11 g/mol
InChI Key: FSHYYXSENNHGKR-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of acetamide, featuring a bromine atom and a methoxyphenyl group

Scientific Research Applications

2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide typically involves the bromination of N-(4-methoxyphenyl)-N-methylacetamide. One common method is the Wohl-Ziegler reaction, where N-(4-methoxyphenyl)-N-methylacetamide is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products include azides or thiocyanates.

    Oxidation: Products include aldehydes or ketones.

    Reduction: Products include primary or secondary amines.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide is not well-documented. its biological effects are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine and methoxyphenyl groups. These interactions can lead to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(4-methoxyphenyl)acetamide: Similar structure but lacks the N-methyl group.

    N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the bromine atom.

    4-Methoxyphenylacetamide: Similar structure but lacks both the bromine atom and the N-methyl group.

Uniqueness

2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide is unique due to the presence of both the bromine atom and the N-methyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-(4-methoxyphenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(10(13)7-11)8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHYYXSENNHGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652265
Record name 2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948551-23-3
Record name 2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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